molecular formula C6H6N4O2 B3347541 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione CAS No. 139173-34-5

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione

Cat. No.: B3347541
CAS No.: 139173-34-5
M. Wt: 166.14 g/mol
InChI Key: OSHGFPDIPWJEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione is a heterocyclic compound featuring a fused imidazole and diazepine ring system. The imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a seven-membered 1,3-diazepine ring at positions 4 and 5. The tetrahydro designation indicates partial saturation of the diazepine ring at positions 1, 4, 6, and 7, while the 5,8-dione groups introduce two ketone functionalities.

Properties

IUPAC Name

1,4,6,7-tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c11-3-1-7-6(12)10-5-4(3)8-2-9-5/h2H,1H2,(H,8,9)(H2,7,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHGFPDIPWJEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(NC(=O)N1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568537
Record name 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139173-34-5
Record name 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dione with phosphorus pentasulfide (P₂S₅) to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating or acylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The compound’s structural uniqueness lies in its fused bicyclic system and dione substituents. Below is a comparative analysis with two analogs from literature:

Table 1: Structural and Functional Comparison
Compound Name Core Ring System Substituents Functional Groups Key Biological Data Reference
1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione Imidazo[4,5-d][1,3]diazepine None specified 5,8-dione, tetrahydro rings Not reported
Compound 20a (Pyrimido-oxazinone derivative) Pyrimido[4,5-d][1,3]oxazin-2-one Dual-methyl at C4 Oxazinone (lactam) IC50 = 4.5 nM (EGFR inhibition)
6,7,8,9-Tetrahydro-5-imidazo[1,2-d][1,4]diazepine Imidazo[1,2-d][1,4]diazepine None specified Saturated diazepine ring Not reported

Key Observations

Core Ring Systems: The target compound features a 1,3-diazepine fused to imidazole, whereas the analog in () contains a 1,4-diazepine fused at different positions (imidazo[1,2-d] vs. imidazo[4,5-d]). Compound 20a () replaces the diazepine with a pyrimido-oxazinone system, introducing a lactam group (oxazinone) instead of diones.

Substituent effects are critical: Compound 20a’s dual-methyl groups at C4 optimize steric and electronic interactions, yielding potent EGFR inhibition (IC50 = 4.5 nM). Similar substitutions in the target compound could modulate activity.

This suggests that modifying substituents on the target’s tetrahydroimidazo-diazepine scaffold could enhance bioactivity.

Implications for Drug Design

  • This could influence binding kinetics.
  • Dione vs. Lactam : The dione groups may offer distinct pharmacophore features compared to lactams, such as stronger hydrogen-bond acceptor capacity or altered metabolic stability.
  • Substituent Optimization : Evidence from Compound 20a () highlights the importance of alkyl substitutions at strategic positions (e.g., C4) for enhancing target affinity. Applying similar strategies to the target compound could yield promising leads.

Biological Activity

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione is a heterocyclic compound characterized by its unique structural combination of imidazole and diazepine rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C6_6H6_6N4_4O2_2
  • Molecular Weight : 166.14 g/mol
  • CAS Number : 139173-34-5

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. One notable method includes the reaction of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dione with phosphorus pentasulfide (P₂S₅) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate biochemical pathways that influence cell growth and apoptosis. The specific molecular targets have yet to be fully elucidated but are believed to involve pathways related to cancer cell proliferation and survival .

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A related compound demonstrated an average growth inhibitory concentration (GI50) of 0.24 μM against various human tumor cell lines. This compound was shown to induce cell cycle arrest and apoptosis in lung cancer cells .

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated in several cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa~97.3Selective cytotoxicity
U87~107.4Selective cytotoxicity
EUFA>200Low cytotoxicity
HEK293>200Low cytotoxicity

These findings suggest that while the compound exhibits some degree of selectivity towards cancerous cells over normal cells, further optimization may be necessary to enhance its efficacy .

Antibacterial Activity

Despite the promising anticancer activity observed in certain studies, investigations into the antibacterial properties of this compound revealed limited effectiveness. In tests against various Gram-positive and Gram-negative bacterial strains at concentrations ranging from 12.5 to 100 µM, no significant antibacterial activity was noted .

Research Applications

The potential applications of this compound extend beyond anticancer properties:

  • Pharmaceutical Development : Ongoing research is exploring its use as a pharmaceutical agent with unique mechanisms of action.
  • Materials Science : The compound is being investigated for its potential applications in developing novel polymers and catalysts .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique structural features and potential modifications that could enhance biological activity:

Compound Structure Type Notable Activity
1,4-Dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e]Cyclic HomologSimilar anticancer properties
1,3,4-Tetrakis(hydroxymethyl)tetrahydroimidazoRelated CompoundDifferent functional groups

Q & A

Q. What are the standard synthetic approaches for 1,4,6,7-tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione, and how are key intermediates optimized?

The compound is synthesized via cyclization and functionalization of imidazole precursors. For example, bromination at the 2-position can be achieved using bromine, N-bromosuccinimide (NBS), or acetyl hypobromite under controlled conditions. Substituents at the 3-, 4-, or 7-positions do not alter bromination regioselectivity, as shown in studies using ester-activated intermediates . Optimization involves solvent selection (e.g., polar aprotic solvents for cyclization) and temperature control to minimize side reactions.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

X-ray crystallography is the gold standard for confirming the bicyclic framework and substituent positions. Complementary methods include:

  • PMR spectroscopy : To resolve proton environments in the diazepine and imidazole rings.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Computational modeling (e.g., MM2) : To predict stability and compare with experimental data .
TechniqueApplicationExample from Evidence
X-rayCrystal structureConfirmed monoclinic sp. gr. for a related dithione derivative
PMRProton environmentResolved imidazole ring protons in derivatives

Advanced Research Questions

Q. How does electronic activation influence regioselectivity in functionalization reactions (e.g., bromination)?

Bromination regioselectivity is governed by electron density distribution. For instance, ester activation at position 6 does not shift bromination from the 2-position due to the imidazole ring’s inherent electron-deficient nature. This is validated via comparative studies using bromine, NBS, and acetyl hypobromite . Computational studies (e.g., DFT) can further predict reactive sites by mapping electrostatic potentials.

Q. What biosynthetic pathways are proposed for tetrahydroimidazo-diazepine-dione derivatives?

Biosynthesis may involve adenosine ring expansion. In Streptomyces species, adenosine’s adenine moiety undergoes enzymatic rearrangement to form the tetrahydroimidazo[4,5-d][1,3]diazepine system. Key steps include:

  • Ring opening : Cleavage of the purine ring.
  • C-N bond formation : Catalyzed by aminotransferases or oxidoreductases. Evidence for this pathway comes from isotopic labeling and enzyme inhibition studies .

Q. How can researchers evaluate the pharmacological activity of derivatives against cancer or viral targets?

  • In vitro assays : Test compounds against NCI-60 cancer cell lines (e.g., breast cancer subpanel) using cytotoxicity assays (IC₅₀ values in µM range).
  • COMPARE algorithm : Compare activity profiles to known drugs to infer mechanisms (e.g., DNA intercalation vs. kinase inhibition) .
  • Anti-viral screening : Use plaque reduction assays for DNA viruses (e.g., herpes simplex) .

Q. How should conflicting reactivity data in literature be resolved?

Contradictions often arise from solvent effects or impurities. Case example:

  • Issue : Variable yields in cyclization reactions.
  • Resolution : Use high-purity reagents (e.g., HPLC-grade solvents) and inert atmospheres to suppress side reactions. Reproduce conditions from independent studies (e.g., guanidine-HCl cyclization in ) .

Q. What computational methods are effective for predicting reactivity or stability?

  • Molecular Mechanics (MM2) : Predicts steric strain and conformational stability in diazepine derivatives .
  • DFT calculations : Models electron density for regioselectivity in electrophilic substitutions .
  • Docking simulations : Screens binding affinity to biological targets (e.g., kinases) .

Q. What alternative routes exist for improving synthetic yield or scalability?

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps.
  • Flow chemistry : Enhances control over exothermic reactions (e.g., bromination).
  • Protecting groups : Use tert-butyl carbamates (e.g., in ) to stabilize intermediates during functionalization .

Q. How do steric and electronic factors influence reactivity with nucleophiles or electrophiles?

  • Nucleophilic attack : The diazepine ring’s electron-deficient nature directs nucleophiles to the imidazole N-atoms.
  • Electrophilic substitution : Activated positions (e.g., 2-position) react preferentially due to resonance stabilization of intermediates. Substituents at the 7-position can sterically hinder reactions, as observed in tert-butyl-protected derivatives .

Q. What strategies are used for toxicity profiling of novel derivatives?

  • In silico tools : Predict ADMET properties (e.g., hepatotoxicity via ProTox-II).
  • In vivo models : Acute toxicity studies in rodents (LD₅₀ determination).
  • Cytotoxicity screening : Compare IC₅₀ values across cell lines to identify selective toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Reactant of Route 2
1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.